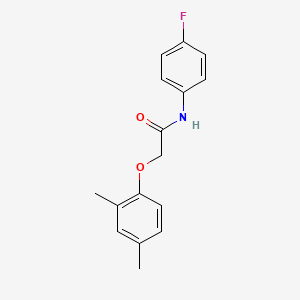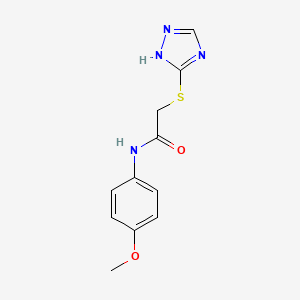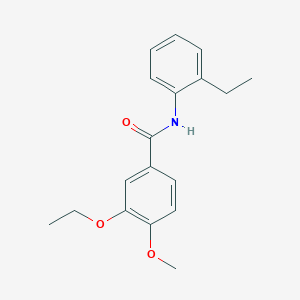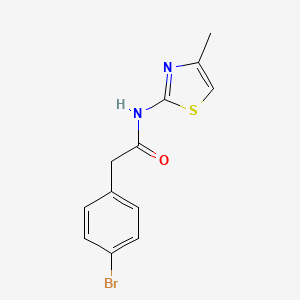![molecular formula C19H22N2O4 B5827765 N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide](/img/structure/B5827765.png)
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure with two ethoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide typically involves the following steps:
Acetylation: The starting material, 2-aminophenol, undergoes acetylation using acetic anhydride to form 2-(acetylamino)phenol.
Coupling Reaction: The acetylated product is then subjected to a coupling reaction with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent addition rates, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the benzamide structure can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(acetylamino)phenyl]-3,4-dimethoxybenzamide
- N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide
- N-[2-(acetylamino)phenyl]-3,4-dihydroxybenzamide
Uniqueness
N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds with methoxy, methyl, or hydroxy groups, the ethoxy groups provide distinct steric and electronic effects, making this compound valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-17-11-10-14(12-18(17)25-5-2)19(23)21-16-9-7-6-8-15(16)20-13(3)22/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGJWZOVSSUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B5827732.png)


![4-bromo-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5827747.png)
![1,3-dimethyl-6-[(2-methylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5827755.png)
![8-methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5827756.png)
![1-(2,4-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5827758.png)
![1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5827764.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5827769.png)
![1-(4-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5827770.png)
![dimethyl 5-[(3-fluorobenzoyl)amino]isophthalate](/img/structure/B5827771.png)
